2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide
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Overview
Description
2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide is an organic compound with a complex structure It is characterized by the presence of hydroxyl, nitro, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide typically involves the nitration of 2-hydroxy-N-(4-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methylphenyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C14H11N3O6 |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-8-2-4-9(5-3-8)15-14(19)11-6-10(16(20)21)7-12(13(11)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
InChI Key |
KYEMGSVVAZJBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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